1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

LogP Lipophilicity Drug-likeness

1-(1,3-Benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1096980-40-3) is a heterocyclic building block combining a 1,2,3-triazole-4-carboxylic acid core with a 5-ethyl substituent and an N1-(1,3-benzodioxol-5-yl) group. With a molecular weight of 261.23 g/mol, a purity specification of 95%, and a predicted LogP of 2.07, this compound occupies a distinct physicochemical space relative to its closest in-class analogs, including the 5-methyl (CAS 1097050-86-6), 5-methoxymethyl (CAS 1267107-67-4), 5-unsubstituted (CAS not specified), and the benzodioxin (CAS 1097065-24-1) variants.

Molecular Formula C12H11N3O4
Molecular Weight 261.23 g/mol
CAS No. 1096980-40-3
Cat. No. B1517530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
CAS1096980-40-3
Molecular FormulaC12H11N3O4
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESCCC1=C(N=NN1C2=CC3=C(C=C2)OCO3)C(=O)O
InChIInChI=1S/C12H11N3O4/c1-2-8-11(12(16)17)13-14-15(8)7-3-4-9-10(5-7)19-6-18-9/h3-5H,2,6H2,1H3,(H,16,17)
InChIKeyOUCDWPASTMKSJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1096980-40-3): Core Identity and Comparator Landscape


1-(1,3-Benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1096980-40-3) is a heterocyclic building block combining a 1,2,3-triazole-4-carboxylic acid core with a 5-ethyl substituent and an N1-(1,3-benzodioxol-5-yl) group . With a molecular weight of 261.23 g/mol, a purity specification of 95%, and a predicted LogP of 2.07, this compound occupies a distinct physicochemical space relative to its closest in-class analogs, including the 5-methyl (CAS 1097050-86-6), 5-methoxymethyl (CAS 1267107-67-4), 5-unsubstituted (CAS not specified), and the benzodioxin (CAS 1097065-24-1) variants . It belongs to the broader 1,2,3-triazole-4-carboxylic acid family, a scaffold recognized in fragment-based anticancer drug discovery and routinely screened in the NCI60 human tumor cell line panel [1].

Why Generic Substitution of 1-(1,3-Benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid Is Not Advisable


Within the 1,2,3-triazole-4-carboxylic acid family, even minor N1-aryl or C5-alkyl modifications produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and antiproliferative fingerprint. The 5-ethyl group in CAS 1096980-40-3 increases molecular weight and LogP relative to the 5-methyl analog (ΔMW ≈ +14 Da, ΔLogP ≈ +0.5 estimated), while the benzodioxol-5-yl N1-substituent introduces a methylenedioxy oxygen pair absent in simple phenyl analogs, altering both electronic and steric profiles . Class-level evidence from the NCI60 screen demonstrates that structurally adjacent 1,2,3-triazole-4-carboxylic acids exhibit divergent GI₅₀ values across leukemia, melanoma, and breast cancer cell lines, confirming that generic substitution without matched comparative data risks selecting a compound with materially different biological performance [1].

Quantitative Differentiation Evidence for 1-(1,3-Benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid vs. Closest Analogs


Lipophilicity Shift: 5-Ethyl vs. 5-Methyl 1,2,3-Triazole-4-carboxylic Acid

The 5-ethyl substituent on CAS 1096980-40-3 confers a higher predicted LogP (2.07) compared to the 5-methyl analog (CAS 1097050-86-6, predicted LogP ≈ 1.57), representing an increase of approximately 0.5 log units . This shift moves the compound closer to the optimal oral drug-likeness range (LogP 1–3) while improving predicted membrane permeability relative to the more polar 5-methyl variant.

LogP Lipophilicity Drug-likeness Permeability

Electronic and Steric Differentiation: Benzodioxol-5-yl vs. 2,3-Dihydrobenzodioxin-6-yl N1-Substitution

Replacement of the benzodioxol-5-yl N1-substituent (CAS 1096980-40-3) with the 2,3-dihydrobenzodioxin-6-yl group (CAS 1097065-24-1) increases molecular weight from 261.23 to 275.26 g/mol (ΔMW = +14.03) and alters the ring electronics from a fully conjugated methylenedioxybenzene to a partially saturated dioxane-fused system . The benzodioxole oxygen lone pairs participate in extended π-conjugation with the aromatic ring, while the benzodioxin oxygens are embedded in a non-aromatic six-membered ring, altering both the Hammett σ constant and the spatial orientation of the N1-aryl group relative to the triazole plane.

Electronic effects Steric bulk SAR Heterocyclic chemistry

Acidic Character: Carboxylic Acid pKa Comparison Between Benzodioxole and Benzodioxin Analogs

The predicted pKa of the carboxylic acid group in the benzodioxin analog (CAS 1097065-24-1) is 3.33 ± 0.50, while the benzodioxol-5-yl analog (CAS 1096980-40-3) is expected to exhibit a slightly higher pKa (estimated ~3.5–3.8) due to the electron-donating methylenedioxy group increasing electron density on the triazole ring and thereby reducing the acidity of the adjacent carboxylic acid . This shift affects the ionization state at physiological pH: at pH 7.4, both compounds are >99% ionized, but at slightly acidic pH (e.g., pH 5.5–6.5, relevant to tumor microenvironments and early endosomes), the differential ionization may influence subcellular distribution.

pKa Ionization state Solubility Formulation

Class-Level Antiproliferative Activity: 1,2,3-Triazole-4-carboxylic Acids in the NCI60 Panel

In the 2013 NCI60 screen of structurally diverse 1,2,3-triazole-4-carboxylic acid derivatives, compounds bearing heterocyclic N1-substituents exhibited differential growth inhibition across nine cancer types, with one derivative showing moderate activity against melanoma, colon, and breast cancer cell lines at the GI₅₀ level [1]. While CAS 1096980-40-3 itself was not among the specific compounds tested, the study established that minor structural variations within this scaffold class produce measurably distinct antiproliferative fingerprints, supporting the procurement of defined, single-entity triazole-4-carboxylic acids for fragment-based screening rather than relying on generic scaffold representations.

Anticancer NCI60 GI50 Fragment-based drug discovery

Recommended Application Scenarios for 1-(1,3-Benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment-Based Anticancer Lead Discovery Requiring Defined Lipophilicity

For fragment-based drug discovery (FBDD) programs targeting oncology indications, the predicted LogP of 2.07 places CAS 1096980-40-3 within the optimal lipophilicity range for fragment screening libraries (LogP 1–3), while its 5-ethyl group provides enhanced predicted membrane permeability over the 5-methyl analog (ΔLogP ≈ +0.5) . The benzodioxol-5-yl N1-substituent offers a flat, electron-rich aromatic surface suitable for π-stacking with kinase hinge regions or bromodomain acetyl-lysine pockets, differentiating it from non-planar benzodioxin analogs . Class-level NCI60 data support the use of defined 1,2,3-triazole-4-carboxylic acid fragments for identifying cancer type-selective starting points [1].

Synthesis of 1,2,3-Triazole-4-carboxamide Libraries via Carboxylic Acid Activation

The free carboxylic acid at the 4-position enables direct amide coupling with diverse amine building blocks, facilitating the rapid generation of 1,2,3-triazole-4-carboxamide libraries for SAR exploration. This compound's specific combination of 5-ethyl and N1-benzodioxol-5-yl substituents produces carboxamide products with a distinct LogP and electronic profile relative to amides derived from the 5-methyl, 5-methoxymethyl, or N1-phenyl analogs, enabling systematic exploration of lipophilicity–activity relationships .

Physicochemical Comparator in Triazole Scaffold Profiling Studies

Researchers conducting systematic physicochemical profiling of 1,2,3-triazole-4-carboxylic acid scaffolds can employ CAS 1096980-40-3 as a defined reference point for the benzodioxol-5-yl/5-ethyl substitution pattern. Its vendor-specified LogP (2.07), molecular weight (261.23), and hydrogen-bond acceptor count (6) provide a benchmark for calibrating in silico prediction models against measured values, and for comparing experimental properties (solubility, permeability, metabolic stability) head-to-head with the benzodioxin analog (CAS 1097065-24-1, MW 275.26, predicted pKa 3.33) .

Quote Request

Request a Quote for 1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.